molecular formula C22H22N2O3S B251590 N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide

N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No. B251590
M. Wt: 394.5 g/mol
InChI Key: XRBFVAFENBCMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

Compound X inhibits the activity of the targeted enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, which leads to a decrease in the biological activity of the enzyme. The exact mechanism of action of Compound X is still under investigation, but it is believed to involve a reversible binding interaction with the enzyme.
Biochemical and Physiological Effects:
The inhibition of the targeted enzyme by Compound X has several biochemical and physiological effects. For example, it can lead to a decrease in the production of inflammatory mediators, which can help to reduce inflammation. It can also lead to a decrease in the proliferation of cancer cells, which can help to slow down tumor growth. Additionally, Compound X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is a highly specific inhibitor of the targeted enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. Additionally, it has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of Compound X is complex and requires expertise in organic chemistry. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Compound X. One potential application is in the development of new drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Compound X and to identify other potential targets for the compound. Finally, the synthesis of Compound X could be optimized to make it more cost-effective and accessible for use in research.
Conclusion:
In conclusion, Compound X is a synthetic compound that has potential applications in the development of new drugs for the treatment of various diseases. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. While the synthesis of Compound X is complex and expensive, its specificity and low toxicity make it a valuable compound for lab experiments. Future research on Compound X could lead to new therapeutic options for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of Compound X involves multiple steps and requires expertise in organic chemistry. The first step involves the reaction of 4-isopropylphenol with acetic anhydride to produce 2-(4-isopropylphenoxy)acetic acid. This intermediate is then coupled with 3-aminophenylthiophene-2-carboxamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification by column chromatography.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs. The enzyme targeted by Compound X is involved in several important biological processes, including inflammation, cancer, and neurodegeneration. Therefore, Compound X has potential applications in the treatment of various diseases.

properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-15(2)16-8-10-19(11-9-16)27-14-21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-28-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

XRBFVAFENBCMJZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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